molecular formula C19H17N3O B12147394 (2-(Pyridin-2-yl)quinolin-4-yl)(pyrrolidin-1-yl)methanone

(2-(Pyridin-2-yl)quinolin-4-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B12147394
M. Wt: 303.4 g/mol
InChI Key: ORKBWZSJZVZRIK-UHFFFAOYSA-N
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Description

(2-(Pyridin-2-yl)quinolin-4-yl)(pyrrolidin-1-yl)methanone is a complex organic compound that features a quinoline and pyridine moiety linked through a methanone group, with a pyrrolidine ring attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Pyridin-2-yl)quinolin-4-yl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method involves the reaction of 2-(pyridin-2-yl)quinoline with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

(2-(Pyridin-2-yl)quinolin-4-yl)(pyrrolidin-1-yl)methanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while reduction may produce the corresponding alcohols .

Scientific Research Applications

(2-(Pyridin-2-yl)quinolin-4-yl)(pyrrolidin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-(Pyridin-2-yl)quinolin-4-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its structural complexity and the potential for diverse applications in various scientific fields. Its ability to undergo multiple types of chemical reactions and its potential therapeutic properties make it a valuable compound for research and development .

Properties

Molecular Formula

C19H17N3O

Molecular Weight

303.4 g/mol

IUPAC Name

(2-pyridin-2-ylquinolin-4-yl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C19H17N3O/c23-19(22-11-5-6-12-22)15-13-18(17-9-3-4-10-20-17)21-16-8-2-1-7-14(15)16/h1-4,7-10,13H,5-6,11-12H2

InChI Key

ORKBWZSJZVZRIK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4

Origin of Product

United States

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